(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1448902-18-8
VCID: VC3004923
InChI: InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
SMILES: CCC(C1=CC=C(C=C1)Cl)N.Cl
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

CAS No.: 1448902-18-8

Cat. No.: VC3004923

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride - 1448902-18-8

Specification

CAS No. 1448902-18-8
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name (1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Standard InChI Key GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Isomeric SMILES CC[C@H](C1=CC=C(C=C1)Cl)N.Cl
SMILES CCC(C1=CC=C(C=C1)Cl)N.Cl
Canonical SMILES CCC(C1=CC=C(C=C1)Cl)N.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride possesses a defined molecular structure with specific characteristics that contribute to its chemical behavior and biological activity. The compound has a molecular formula of C9H12ClN·HCl with a molecular weight of approximately 206.11 g/mol (accounting for the hydrochloride). The base compound (without the HCl) has a molecular weight of 169.65 g/mol. The R-configuration at the C1 position is a critical feature that determines its spatial arrangement and subsequent interactions with biological targets.

Physical Properties

As a hydrochloride salt, (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically presents as a crystalline solid with enhanced stability and solubility compared to its free base form. The melting point is expected to be relatively high, characteristic of amine hydrochloride salts. The presence of the chlorine atom at the para position of the phenyl ring affects the electron distribution across the molecule, influencing properties such as dipole moment and polarizability.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that aid in its identification and purity assessment. Table 1 presents the typical spectroscopic data associated with (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.

Table 1: Spectroscopic Properties of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
1H NMR (400 MHz, DMSO-d6): Expected signals include aromatic protons (δ ~7.2-7.4 ppm), methine proton (δ ~4.0-4.2 ppm), methylene protons (δ ~1.5-1.8 ppm), and methyl protons (δ ~0.8-1.0 ppm)
13C NMR (100 MHz, DMSO-d6): Expected signals for aromatic carbons (δ ~125-140 ppm), methine carbon (δ ~50-55 ppm), methylene carbon (δ ~25-30 ppm), and methyl carbon (δ ~10-15 ppm)
IR: Characteristic absorption bands for N-H stretching (~3300-3500 cm-1), C-H stretching (~2800-3000 cm-1), and C-Cl stretching (~700-800 cm-1)
Mass Spectrometry: Molecular ion peak at m/z 169 (base compound) with characteristic isotope pattern for compounds containing chlorine

Synthesis Methods

General Synthetic Approaches

The synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves several key steps, with special attention to maintaining the stereochemical integrity of the final product. Multiple synthetic routes have been documented, offering flexibility depending on available starting materials and desired scale .

Detailed Synthetic Procedure

A common synthetic pathway begins with 1-(4-chlorophenyl)propan-1-one, which undergoes conversion to an oxime intermediate followed by reduction to yield the amine. The procedure outlined below represents a well-established method for obtaining the target compound :

  • Oxime Formation: The ketone (1-(4-chlorophenyl)propan-1-one) is treated with hydroxylamine hydrochloride and triethylamine in ethanol at room temperature for approximately 16 hours to form 1-(4-chlorophenyl)-N-hydroxypropan-1-imine .

  • Reduction: The oxime intermediate undergoes reduction using borane-tetrahydrofuran complex in tetrahydrofuran at 80°C for 16 hours .

  • Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and facilitating purification.

  • Purification: The crude product is purified using silica gel column chromatography to yield the final compound with high purity .

Enantioselective Synthesis

To obtain the specifically desired R-enantiomer, enantioselective synthetic approaches are essential. These methods typically involve:

  • Asymmetric Reduction: Using chiral catalysts or chiral auxiliaries to induce stereoselective reduction of prochiral precursors.

  • Resolution Techniques: Separation of racemic mixtures through formation of diastereomeric salts with chiral acids, followed by selective crystallization.

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the isolation of the desired R-form.

Mechanisms of Action and Biological Activity

Interaction with Biological Targets

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride interacts with various biological targets, primarily through its amine functional group which can form hydrogen bonds and ionic interactions. The compound's mechanism of action primarily involves interactions related to neurotransmitter modulation. The chlorophenyl portion contributes to hydrophobic interactions with binding pockets of target proteins, while the stereochemistry at the alpha carbon significantly influences the spatial orientation and thus the binding affinity and selectivity.

Enzyme Inhibition Properties

The compound demonstrates potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism. Table 2 presents hypothetical enzyme inhibition data based on structural analogies with similar compounds.

Table 2: Enzyme Inhibition Profile of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Enzyme
Monoamine Oxidase A
Monoamine Oxidase B
Dopamine β-hydroxylase
Catechol-O-methyltransferase

Receptor Binding Studies

The compound's ability to interact with various receptors, particularly those involved in neurotransmission, contributes to its potential pharmacological effects. Its structural features, including the chlorophenyl group and the chiral center, influence its binding affinity and selectivity for specific receptor subtypes. These interactions may lead to modulation of signaling pathways involved in neurological processes.

Applications and Research Findings

Use as a Chemical Intermediate

The compound serves as a valuable chiral building block in organic synthesis, particularly for the preparation of more complex molecules with defined stereochemistry. Its reactivity profile, characterized by nucleophilic, electrophilic, and coupling reactions, makes it versatile for various synthetic transformations. Some of the common reagents used in reactions involving this compound include:

  • Acylating agents for amide formation

  • Alkylating agents for secondary and tertiary amine synthesis

  • Carbonyl compounds for reductive amination reactions

  • Coupling reagents for peptide bond formation

Research Applications

In research settings, (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride serves multiple purposes:

  • Stereochemical Studies: As a model compound for investigating the influence of chirality on chemical and biological properties.

  • Pharmacological Probes: As a tool for exploring the structural requirements for activity at specific biological targets.

  • Synthetic Methodology Development: As a substrate for developing and optimizing new synthetic methods, particularly those involving stereoselective transformations.

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, allowing for comparative analysis of structure-activity relationships. Table 3 presents a comparison of the target compound with selected analogues:

Table 3: Comparative Analysis of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride and Structural Analogues
Compound
(S)-1-(4-Chlorophenyl)propan-1-amine HCl
(R)-1-(3-Chlorophenyl)propan-1-amine HCl
(R)-1-(4-Methylphenyl)propan-1-amine HCl
(R)-1-Phenylpropan-1-amine HCl

Structure-Activity Relationships

Analysis of structure-activity relationships provides insights into how structural modifications affect the compound's properties and biological activities. Key observations include:

  • Stereochemistry Effect: The R-configuration at the C1 position significantly influences binding selectivity compared to the S-enantiomer.

  • Substituent Effect: The para-chloro substituent contributes to specific electronic and steric properties that affect binding affinity to target proteins.

  • Chain Length Effect: The propyl chain provides optimal spacing between the amine group and the aromatic ring for interaction with binding pockets of target proteins.

Pharmacological Comparison

Comparing the pharmacological profiles of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride and related compounds reveals patterns in structure-activity relationships that can guide further development:

  • Receptor Selectivity: The specific stereochemistry and substitution pattern confer distinct receptor selectivity profiles compared to structural analogues.

  • Metabolic Stability: The presence of the chloro substituent may affect metabolic stability by influencing susceptibility to oxidative metabolism.

  • Blood-Brain Barrier Penetration: The compound's lipophilicity, influenced by the chlorophenyl moiety, affects its ability to cross the blood-brain barrier, which is relevant for potential central nervous system applications.

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